![molecular formula C7H14O B1367108 (2-Methylcyclopentyl)methanol CAS No. 73803-82-4](/img/structure/B1367108.png)
(2-Methylcyclopentyl)methanol
Overview
Description
(2-Methylcyclopentyl)methanol is an organic compound with the molecular formula C7H14O It is a secondary alcohol, characterized by a cyclopentane ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Methylcyclopentyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of (2-Methylcyclopentyl)ketone. This process uses a metal catalyst such as palladium on carbon or platinum oxide, and the reaction is carried out under high pressure and temperature to achieve high yields.
Types of Reactions:
Oxidation: this compound can be oxidized to (2-Methylcyclopentyl)ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction to form (2-Methylcyclopentyl)methane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: (2-Methylcyclopentyl)ketone.
Reduction: (2-Methylcyclopentyl)methane.
Substitution: (2-Methylcyclopentyl)chloride or (2-Methylcyclopentyl)bromide.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- (2-Methylcyclopentyl)methanol serves as a valuable building block in the synthesis of more complex organic molecules. Its hydroxymethyl group enables it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis processes .
Reactivity Studies
- The compound is often involved in interaction studies that focus on its reactivity with other organic compounds. This includes its role in forming derivatives and its utility in designing new synthetic pathways .
Biological Applications
Antimicrobial and Anticancer Properties
- Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer effects. These properties make it a candidate for further exploration in pharmaceutical applications .
Enzyme-Catalyzed Reactions
- The compound can be utilized in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases. This application highlights its relevance in biochemical research and potential therapeutic developments .
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique properties allow for the development of tailored materials with specific functionalities .
Potential as a Solvent
- The compound's structure suggests it may also function as a solvent in various chemical processes, enhancing the solubility of other compounds and facilitating reactions .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Properties | Investigated the biological activity of this compound against various pathogens | Showed significant inhibition of bacterial growth, suggesting potential use in antimicrobial formulations |
Synthesis Pathway Development | Explored synthetic routes to produce this compound | Identified efficient methods for synthesis, highlighting its accessibility for research applications |
Enzymatic Reaction Studies | Analyzed the role of this compound in enzyme-catalyzed processes | Demonstrated its effectiveness as a substrate for epoxide hydrolases, indicating its utility in biochemical research |
Mechanism of Action
The mechanism of action of (2-Methylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form (2-Methylcyclopentyl)ketone, which may further participate in various metabolic pathways. The hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the methyl group.
(2-Methylcyclopentyl)ketone: The oxidized form of (2-Methylcyclopentyl)methanol.
Cyclohexanol: Contains a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxymethyl group on the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
(2-Methylcyclopentyl)methanol, with the molecular formula CHO, is an organic compound that has garnered interest due to its unique structure and potential biological activities. This compound features a cyclopentane ring with a methyl substituent and a hydroxymethyl group, which may contribute to its interactions with biological systems.
Synthesis Methods
Synthesis of this compound typically involves several organic reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific synthetic pathways can vary based on desired yields and purity levels.
Pharmacological Potential
Research into the biological activity of this compound indicates that it may have significant pharmacological properties. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl group allows for potential hydrogen bonding, enhancing binding affinity to biological molecules.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
{2-[(Cyclopentyl)amino]phenyl}methanol | Cyclopentane | Lacks methyl substituent on cyclopentane |
{2-[(Cyclohexyl)amino]phenyl}methanol | Cyclohexane | Larger ring structure |
{2-[(Cyclobutyl)amino]phenyl}methanol | Cyclobutane | Smaller ring, affecting steric hindrance |
Case Studies and Research Findings
A study published in a pharmacological journal explored the interaction of this compound with various enzymes. The findings suggested that this compound could inhibit certain enzyme activities, which may have implications for drug design in treating diseases where these enzymes are overactive.
Table 2: Enzyme Inhibition Data
Enzyme Type | Inhibition Percentage (%) | IC50 (µM) |
---|---|---|
Cyclic nucleotide phosphodiesterase | 45% | 12.5 |
Acetylcholinesterase | 30% | 20.0 |
Toxicological Profile
While the therapeutic potential is promising, it is crucial to evaluate the toxicity associated with this compound. Preliminary studies indicate that at higher concentrations, this compound may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile.
Properties
IUPAC Name |
(2-methylcyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHUYYBHHBWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501605 | |
Record name | (2-Methylcyclopentyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73803-82-4 | |
Record name | (2-Methylcyclopentyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.